molecular formula C17H21N5O3 B2505538 N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-N1-phenylpiperidine-1,4-dicarboxamide CAS No. 1334374-93-4

N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-N1-phenylpiperidine-1,4-dicarboxamide

Cat. No.: B2505538
CAS No.: 1334374-93-4
M. Wt: 343.387
InChI Key: KYVYEHJOOBPWDC-UHFFFAOYSA-N
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Description

N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-N1-phenylpiperidine-1,4-dicarboxamide is a complex organic compound that features a piperidine ring substituted with a phenyl group and a 1,2,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-N1-phenylpiperidine-1,4-dicarboxamide typically involves multiple steps. One common approach is to start with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized from amidoximes and nitriles under acidic catalytic conditions . The piperidine ring is then introduced through a series of substitution reactions, followed by the attachment of the phenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-N1-phenylpiperidine-1,4-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while substitution could introduce a variety of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-N1-phenylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . Molecular docking studies have shown that it can bind to active sites of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-N1-phenylpiperidine-1,4-dicarboxamide stands out due to its combination of a piperidine ring with a 1,2,4-oxadiazole moiety, which imparts unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-N-phenylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-12-19-15(25-21-12)11-18-16(23)13-7-9-22(10-8-13)17(24)20-14-5-3-2-4-6-14/h2-6,13H,7-11H2,1H3,(H,18,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVYEHJOOBPWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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